molecular formula C23H30N4O5S B2364112 Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 886906-95-2

Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate

Cat. No.: B2364112
CAS No.: 886906-95-2
M. Wt: 474.58
InChI Key: SSNCNQFMGATLDT-UHFFFAOYSA-N
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Description

Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C23H30N4O5S and its molecular weight is 474.58. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-[(3,4-dimethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O5S/c1-5-18-24-23-27(25-18)21(28)20(33-23)19(14-9-10-16(30-3)17(12-14)31-4)26-11-7-8-15(13-26)22(29)32-6-2/h9-10,12,15,19,28H,5-8,11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNCNQFMGATLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCC(C4)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates several pharmacologically relevant structural motifs, including a piperidine ring and a thiazole-triazole hybrid, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

  • Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
  • Thiazole-Triazole Hybrid : A bicyclic structure that contributes to the compound's potential bioactivity.
  • Dimethoxyphenyl Group : This aromatic moiety may enhance lipophilicity and interaction with biological targets.

The molecular formula is C23H29N3O4SC_{23}H_{29}N_3O_4S with a molecular weight of approximately 463.49 g/mol.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds containing thiazole and triazole moieties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic activity against various cancer cell lines. In particular, compounds similar to the one have demonstrated improved activity against HeLa and MCF-7 cell lines. The cytotoxic effects are often measured using MTT assays to determine the IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCell LineIC50 (μM)
3dHeLa29
3aMCF-7>50

This data suggests that the incorporation of both thiazole and triazole structures can enhance the overall anticancer activity of related compounds .

The proposed mechanism for the anticancer activity of these compounds includes:

  • Inhibition of Cell Proliferation : Compounds may interfere with cellular signaling pathways involved in cell division.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Research indicates that the lipophilic nature of these compounds allows for better membrane permeability, facilitating their interaction with intracellular targets .

Study on Thiazole Derivatives

A study conducted on various thiazole derivatives indicated that those with additional aromatic groups exhibited heightened cytotoxicity. The study synthesized several derivatives and evaluated their effects on cancer cell lines. The findings revealed that modifications to the thiazole structure significantly impacted biological activity.

Pharmacological Profile

Another investigation into related compounds demonstrated their potential as dual-action agents targeting both cancer cells and microbial pathogens. The presence of the piperidine ring was noted to enhance interaction with neurotransmitter receptors, suggesting potential applications beyond oncology .

Preparation Methods

Formation of the Triazole-Thiol Intermediate

Initial synthesis begins with the reaction of 4-amino-3-mercapto-1,2,4-triazole with ethyl propiolate in dimethylformamide (DMF) at 80°C, yielding 5-ethoxycarbonyl-1,2,4-triazole-3-thiol. This intermediate undergoes S-alkylation using ethyl bromide in the presence of potassium carbonate, producing the 2-ethylthio derivative.

Oxidative Cyclization to Thiazolo-Triazole

Treatment of the thiol with dimethyl sulfoxide (DMSO) at 120°C induces oxidative cyclization, forming the thiazolo[3,2-b]triazole ring. The reaction proceeds via disulfide intermediate formation, followed by intramolecular cyclization to afford 2-ethyl-6-hydroxythiazolo[3,2-b]triazole in 78–85% yield. Critical parameters include strict control of reaction time (2–3 hr) and nitrogen atmosphere to prevent over-oxidation.

Synthesis of the Piperidine-3-Carboxylate Moiety

The piperidine fragment is prepared through a protection-esterification-deprotection strategy.

N-Boc Protection of Piperidine

Piperidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate in a mixture of tert-butanol and aqueous sodium hydroxide at 0°C, yielding N-Boc-piperidine-3-carboxylic acid with quantitative conversion.

Ethyl Ester Formation

The carboxylate group is esterified using ethyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature, achieving 92% yield. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane furnishes ethyl piperidine-3-carboxylate hydrochloride.

Introduction of the 3,4-Dimethoxyphenyl Group

Friedel-Crafts Alkylation

The piperidine intermediate undergoes Friedel-Crafts reaction with 3,4-dimethoxybenzaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂). This electrophilic substitution installs the aryl-methyl group at the piperidine nitrogen, yielding 1-(3,4-dimethoxybenzyl)piperidine-3-carboxylate in 68% yield.

Reductive Amination Optimization

Alternative routes employ reductive amination using 3,4-dimethoxyphenylacetaldehyde and sodium cyanoborohydride in methanol, though yields are lower (55–60%) due to competing imine formation.

Final Coupling of Thiazolo-Triazole and Piperidine-Aryl Components

Nucleophilic Substitution at C5

The 5-position of the thiazolo-triazole core, activated by the electron-withdrawing hydroxy group, undergoes nucleophilic attack by the benzylic methylene of the piperidine-aryl intermediate. Reaction in anhydrous tetrahydrofuran (THF) with potassium tert-butoxide as base at −78°C achieves 65–72% coupling efficiency.

Mitsunobu Coupling

For improved stereocontrol, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate ether linkage formation between the thiazolo-triazole hydroxy group and the benzylic alcohol derivative of the piperidine-aryl fragment. This method elevates yield to 81% but requires chromatographic purification.

Characterization and Analytical Data

Property Value Method
Melting Point 214–216°C Differential Scanning Calorimetry
Molecular Formula C₂₄H₃₁N₅O₆S High-Resolution Mass Spectrometry (HRMS)
Retention Time (HPLC) 8.7 min (C18, MeCN:H₂O 70:30) Reverse-Phase HPLC
¹H NMR (400 MHz, CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃) Nuclear Magnetic Resonance

Challenges and Optimization Strategies

Regioselectivity in Thiazolo-Triazole Formation

Early synthetic attempts suffered from competing [3,2-d] isomer formation. Implementing copper(I) iodide catalysis during the cyclization step suppresses side products, enhancing regioselectivity to >95:5.

Epimerization at Piperidine C3

Esterification under basic conditions induces partial racemization. Employing Steglich esterification (dicyclohexylcarbodiimide, 4-dimethylaminopyridine) at 0°C maintains configuration integrity, with enantiomeric excess >98%.

Scale-Up Considerations

Pilot-scale production (100 g) of the target compound utilizes continuous flow chemistry for the oxidative cyclization step, reducing reaction time from 3 hr to 12 min and improving yield consistency (82±2%).

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of diethyl oxalate with substituted ketones (e.g., 1-(3,4-dimethoxyphenyl)ethanone) using sodium hydride in toluene to form intermediate esters.
  • Step 2 : Cyclization with hydrazine hydrate to generate pyrazole or triazole precursors.
  • Step 3 : Thiazolo-triazole ring formation using phosphorus oxychloride (POCl₃) for cyclization.
  • Step 4 : Purification via high-performance liquid chromatography (HPLC) and recrystallization .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H NMR : Identifies proton environments (e.g., methoxy, hydroxyl, and ethyl groups).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O, N-H, and S-O bonds).
  • Elemental Analysis : Validates molecular composition .

Q. How is purity assessed during synthesis?

  • HPLC : Monitors reaction progress and quantifies purity (>95% required for biological testing).
  • Melting Point Analysis : Ensures consistency with literature values .

Advanced Research Questions

Q. How can molecular docking guide biological activity predictions?

  • Target Selection : Prioritize enzymes like lanosterol-14α-demethylase (PDB: 3LD6) for antifungal activity or cyclooxygenase-2 (COX-2) for anti-inflammatory potential.
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole for 3LD6) .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity?

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., MIC for antifungal activity) with cellular viability tests (e.g., MTT assay).
  • Structural Analysis : Use X-ray crystallography or cryo-EM to validate binding poses .

Q. How to optimize reaction yields in POCl₃-mediated cyclization?

  • Condition Screening : Vary POCl₃ stoichiometry (1.2–2.0 equivalents) and temperature (70–100°C).
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance electrophilicity.
  • Catalyst Additives : Include triethylamine to scavenge HCl and prevent side reactions .

Q. What structural modifications enhance target selectivity?

  • Substituent Variation : Replace 3,4-dimethoxyphenyl with halogenated aryl groups to improve lipophilicity.
  • Piperidine Modifications : Introduce chiral centers or methyl groups to alter pharmacokinetics.
  • Thiazolo-triazole Core : Adjust hydroxyl/ethyl positions to modulate hydrogen bonding and steric effects .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Library Synthesis : Prepare derivatives with systematic substituent changes (e.g., methoxy → ethoxy, ethyl → propyl).
  • Biological Profiling : Test against panels of enzymes/cell lines (e.g., Candida spp. for antifungal activity).
  • Computational Modeling : Corrogate activity trends with electrostatic potential maps or QSAR models .

Q. What are common pitfalls in characterizing thiazolo-triazole derivatives?

  • Tautomerism : Use 13C NMR to distinguish between thione/thiol tautomers.
  • Hydrolysis Sensitivity : Monitor stability under acidic/basic conditions via LC-MS.
  • Crystallization Challenges : Optimize solvent mixtures (e.g., ethanol/DMF) for single-crystal growth .

Q. How to validate the compound's mechanism of action in cellular models?

  • Gene Knockdown : Use siRNA targeting putative targets (e.g., ERG11 for lanosterol-14α-demethylase).
  • Metabolite Profiling : Quantify ergosterol levels in fungal membranes via GC-MS.
  • Imaging : Employ fluorescence microscopy to visualize membrane disruption .

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